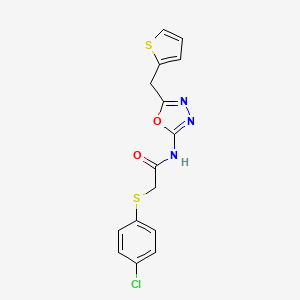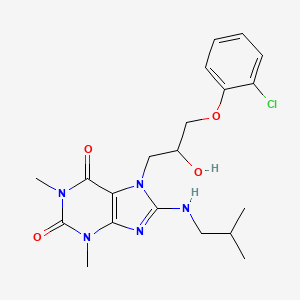![molecular formula C13H14F3N3O B2452412 3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one CAS No. 1024244-90-3](/img/structure/B2452412.png)
3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The researchers explain that the demand for TFMP derivatives has been increasing steadily in the last 30 years . They guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .Physical And Chemical Properties Analysis
TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs) serve as key structural motifs in active agrochemical ingredients. Specifically, they play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have received ISO common names. These compounds exhibit biological activity due to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s influence on drug metabolism, pharmacokinetics, and receptor interactions contributes to the therapeutic potential of these compounds .
Antimicrobial Properties
Certain TFMP derivatives exhibit antimicrobial potential. For instance, compounds 1a and 1b containing imidazole and trifluoromethyl groups have demonstrated good antimicrobial activity .
Ligand Synthesis
The trifluoromethylpyridine unit serves as a versatile chelating ligand. Researchers have developed procedures to synthesize various ligands from amino-substituted arenes and heteroarenes, including TFMP derivatives .
Catalysis
TFMP derivatives participate in catalytic reactions. For example, protodeboronation using (3,5-bis(trifluoromethyl)phenyl)lithium has been employed to synthesize indolizidine compounds with good diastereoselectivity .
Functional Materials
The unique properties of fluorinated compounds, including TFMP derivatives, make them valuable for functional materials. Their incorporation into polymers, coatings, and electronic devices enhances performance and stability.
Mechanism of Action
Future Directions
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
properties
IUPAC Name |
3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-19(18-10-3-2-4-11(20)7-10)12-6-5-9(8-17-12)13(14,15)16/h5-8,18H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZHHSNRZLWAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)NC2=CC(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)
![N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2452331.png)


![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)
![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2452343.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)
![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)